[1,1'-Biphenyl]-4,4'-dicarboximidamide
Description
Overview of Dicarboximidamide Scaffolds in Chemical Research
Dicarboximidamide scaffolds, or more broadly, molecules containing two amidine groups, are a cornerstone in medicinal chemistry and supramolecular chemistry. The amidine functional group is a strong base and can exist in a protonated, cationic form under physiological conditions. This characteristic is crucial for its biological activity, as it allows for strong ionic interactions with negatively charged biological targets such as DNA and proteins.
Compounds featuring a dicarboximidamide scaffold have been extensively investigated for their therapeutic potential. For instance, diamidine compounds have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to bind to the minor groove of DNA is a key mechanism behind their biological activity.
In the realm of supramolecular chemistry, the dicarboximidamide moiety is a valuable building block for the construction of complex architectures. The hydrogen bonding capabilities of the amidine groups, acting as both donors and acceptors, enable the formation of predictable and stable supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for applications in gas storage, catalysis, and sensing.
Historical Perspective on [1,1'-Biphenyl]-4,4'-dicarboximidamide Investigations
While specific historical research on this compound is not extensively documented in readily available literature, the foundational research on its constituent parts—the biphenyl (B1667301) scaffold and diamidine compounds—provides a valuable historical context.
The study of biphenyl derivatives has a long history, with early investigations focusing on their synthesis and physical properties. The unique conformational properties of biphenyls, particularly the phenomenon of atropisomerism in sterically hindered derivatives, have been a subject of academic curiosity for decades.
The exploration of diamidines as therapeutic agents gained significant momentum in the mid-20th century with the discovery of their potent antimicrobial activities. Compounds like pentamidine, an aromatic diamidine, were developed and are still used to treat parasitic infections. This historical success spurred further research into a wide array of synthetic diamidines with diverse aromatic cores, laying the groundwork for the potential investigation of biphenyl-based diamidines.
Current Research Landscape and Significance of this compound
The current research landscape suggests a significant potential for this compound and related compounds. The convergence of interest in biphenyl-based materials and the continued exploration of diamidines in medicinal chemistry positions this compound at a promising intersection of disciplines.
In materials science, the rigid and linear nature of the biphenyl-4,4'-diyl unit makes it an excellent component for liquid crystals and conjugated polymers. The introduction of dicarboximidamide groups could impart novel properties to these materials, such as enhanced charge transport, pH-responsiveness, and the ability to coordinate with metal ions. For example, polymers incorporating this moiety could find applications in organic light-emitting diodes (OLEDs), sensors, and membranes.
In medicinal chemistry, the biphenyl scaffold can act as a versatile platform for positioning the two amidine groups at a specific distance, potentially leading to enhanced binding affinity and selectivity for biological targets. Research into dicationic biphenyl benzimidazole derivatives has already shown promising antiprotozoal activity. nih.gov The structural similarity suggests that this compound could also exhibit interesting biological activities.
The synthesis of related biphenyl-4,4'-dicarboxylic acid is a well-established process, providing a feasible starting point for the synthesis of the target dicarboximidamide. Various synthetic methods for 4,4'-biphenyldicarboxylic acid have been reported, which could be adapted for the production of this compound.
Table 1: Potential Research Areas for this compound
| Research Area | Potential Application/Significance | Key Features Utilized |
| Medicinal Chemistry | Antimicrobial, Antifungal, Anticancer Agents | DNA minor groove binding, hydrogen bonding, cationic nature of protonated amidines. |
| Materials Science | Liquid Crystals, Conjugated Polymers, MOFs | Rigidity and linearity of biphenyl core, hydrogen bonding, metal coordination. |
| Supramolecular Chemistry | Self-Assembling Systems, Molecular Recognition | Hydrogen bonding capabilities, defined geometry. |
| Organic Electronics | Charge Transport Materials, Sensors | π-conjugated system of the biphenyl core, potential for charge stabilization. |
Structure
3D Structure
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
4-(4-carbamimidoylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H3,15,16)(H3,17,18) |
InChI Key |
UHAGMGPUCFRHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl 4,4 Dicarboximidamide and Derivatives
Established Synthetic Pathways to the Imidamide Functionality
The conversion of a nitrile group to an imidamide is a fundamental transformation in organic synthesis. The most well-established and widely utilized method for this conversion is the Pinner reaction. researchgate.netnrochemistry.comorganic-chemistry.org This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly referred to as a Pinner salt. nrochemistry.com Subsequent treatment of this intermediate with ammonia (B1221849) or an amine leads to the desired amidine. nrochemistry.com
The classical Pinner reaction typically employs anhydrous conditions and a strong acid catalyst, such as hydrogen chloride gas, bubbled through a solution of the nitrile in an alcohol. nrochemistry.com The resulting imidate hydrochloride is then isolated and subjected to ammonolysis. Variations of this method have been developed to mitigate the harsh conditions, including the in-situ generation of HCl and the use of alternative acid catalysts. nih.gov
Beyond the Pinner reaction, other methods for the synthesis of amidines from nitriles have been explored. These include the direct addition of amines to nitriles, which often requires activation of the nitrile with electron-withdrawing groups or the use of strong bases or organometallic reagents. rsc.org
Direct Synthesis Routes for [1,1'-Biphenyl]-4,4'-dicarboximidamide
The direct synthesis of this compound primarily starts from the readily available precursor, [1,1'-biphenyl]-4,4'-dicarbonitrile.
The Pinner reaction is the most documented approach for the synthesis of this compound from its dinitrile precursor. The reaction proceeds in two distinct stages:
Formation of the Bis-imidate Salt: [1,1'-Biphenyl]-4,4'-dicarbonitrile is treated with an excess of an alcohol, such as ethanol, in an anhydrous solvent, and saturated with dry hydrogen chloride gas at low temperatures. This results in the formation of the corresponding bis-imidate dihydrochloride (B599025) salt, diethyl [1,1'-biphenyl]-4,4'-dicarboximidate dihydrochloride.
Ammonolysis to the Bis-amidine: The isolated bis-imidate salt is then treated with a solution of ammonia in an alcohol, typically ethanol, to yield this compound, usually as its dihydrochloride salt. sigmaaldrich.com
A generalized reaction scheme is presented below:
Step 1: Pinner Salt Formation
NCC₆H₄C₆H₄CN + 2 C₂H₅OH + 2 HCl → [H₂N⁺=C(OC₂H₅)C₆H₄]₂ • 2Cl⁻
Step 2: Ammonolysis
[H₂N⁺=C(OC₂H₅)C₆H₄]₂ • 2Cl⁻ + 2 NH₃ → [H₂N⁺=C(NH₂)C₆H₄]₂ • 2Cl⁻ + 2 C₂H₅OH
| Reactant | Reagents | Intermediate/Product | General Conditions |
| [1,1'-Biphenyl]-4,4'-dicarbonitrile | 1. Anhydrous Ethanol, Dry HCl gas2. Ethanolic Ammonia | This compound dihydrochloride | 1. Anhydrous solvent (e.g., diethyl ether, dioxane), low temperature (e.g., 0 °C)2. Room temperature or gentle heating |
While the Pinner reaction is predominant, alternative strategies for the direct conversion of aromatic dinitriles to diamidines have been investigated. One such approach involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) followed by an acidic workup. This method has been successfully applied to the synthesis of various bis-amidines. sigmaaldrich.com However, the applicability and efficiency of this method for [1,1'-biphenyl]-4,4'-dicarbonitrile would require specific experimental validation.
Another potential route involves the direct addition of ammonia or its equivalents under high pressure and temperature, possibly with a catalyst, although this is less commonly reported for aromatic dinitriles.
Catalyst-Mediated Synthesis of this compound
The development of catalytic methods for amidine synthesis is an active area of research, aiming for milder reaction conditions, improved efficiency, and broader substrate scope. These can be broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous catalysts, typically transition metal complexes, have shown promise in the synthesis of amidines. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of amidines from aryl halides, isocyanides, and amines. rsc.org While not a direct conversion from a nitrile, these methods highlight the potential of palladium in facilitating C-N bond formation relevant to amidine synthesis.
Copper-catalyzed protocols have also emerged for the nucleophilic addition of amines to nitriles. nih.gov These reactions often require a copper salt (e.g., CuCl), a base, and a ligand. The extension of such systems to the synthesis of this compound from the corresponding dinitrile and ammonia would be a valuable area of investigation.
Lewis acids can also act as homogeneous catalysts to promote the Pinner reaction under milder conditions than the traditional use of strong mineral acids. nih.gov For example, trimethylsilyl (B98337) triflate has been shown to be an effective Lewis acid for this transformation. nih.gov The application of such Lewis acids to the synthesis of this compound could offer advantages in terms of reaction conditions and functional group tolerance.
| Catalyst Type | Example Catalyst | Reactants | Potential Application |
| Palladium Complex | PdCl₂(PPh₃)₂ | Aryl halide, Isocyanide, Amine | Indirect synthesis of N-substituted amidine derivatives |
| Copper Salt | CuCl | Nitrile, Amine | Direct synthesis of N-substituted amidines |
| Lewis Acid | Trimethylsilyl triflate | Nitrile, Alcohol | Milder conditions for Pinner reaction |
Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. nrochemistry.com Metal oxides, such as zirconia (ZrO₂), have been investigated for the hydrolysis of nitriles to amides, which is a related transformation. nih.gov It is conceivable that modified metal oxide surfaces could be developed to facilitate the direct addition of ammonia to nitriles to form amidines.
Zeolites and other solid acid catalysts could potentially replace strong mineral acids in the Pinner reaction, offering a more sustainable and reusable catalytic system. The porous structure and tunable acidity of these materials could provide a favorable environment for the formation of the imidate intermediate.
While specific examples of heterogeneous catalysis for the direct synthesis of this compound are not extensively reported, the field of heterogeneous catalysis for C-N bond formation is rapidly advancing and holds potential for the future development of efficient and sustainable synthetic routes to this compound. nrochemistry.com
| Catalyst Type | Example Catalyst | Potential Reaction | Advantages |
| Metal Oxide | Zirconia (ZrO₂) | Direct amination of dinitrile | Recyclability, thermal stability |
| Solid Acid | Zeolites | Pinner reaction | Reusability, reduced corrosion |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Efforts in this area have targeted both the synthesis of the dinitrile intermediate and its subsequent conversion to the dicarboximidamide.
For the synthesis of [1,1'-biphenyl]-4,4'-dicarbonitrile from 4,4'-dibromobiphenyl (B48405), traditional methods often employ stoichiometric amounts of copper(I) cyanide at high temperatures. Greener alternatives are being explored to minimize the environmental impact. One promising approach is the use of palladium-catalyzed cyanation reactions, which can proceed under milder conditions and with lower catalyst loadings. The use of recyclable solvents, such as liquid ammonia, has also been proposed as a green alternative. nih.gov Furthermore, research into electrochemical methods for cyanation is emerging as a potential greener route, avoiding the use of toxic cyanide reagents altogether. researchgate.net
The subsequent conversion of the dinitrile to the dicarboximidamide is commonly achieved through the Pinner reaction. The classical Pinner reaction utilizes anhydrous hydrogen chloride gas, which is hazardous and difficult to handle on an industrial scale. Greener modifications of this reaction are a key focus of research. One such advancement is the use of solid acid catalysts or Lewis acids, which are easier to handle and can often be recycled. d-nb.infonih.gov For instance, Lewis acids like hafnium(IV) triflate have been shown to promote the Pinner reaction under milder conditions. d-nb.info The use of more environmentally friendly solvents is also a critical aspect. While the traditional Pinner reaction is often carried out in anhydrous alcohols, investigations into the use of greener solvent alternatives are ongoing.
| Green Chemistry Principle | Application in Synthesis | Research Findings |
| Use of Catalysis | Palladium-catalyzed cyanation for dinitrile synthesis; Lewis acid catalysis for Pinner reaction. | Palladium catalysts allow for milder reaction conditions and lower waste. Lewis acids can replace hazardous gaseous HCl in the Pinner reaction. d-nb.info |
| Use of Renewable Feedstocks/Solvents | Exploration of recyclable solvents like liquid ammonia for dinitrile synthesis. | Liquid ammonia can serve as a recyclable and green solvent for the cross-coupling reaction to form the biphenyl (B1667301) backbone. nih.gov |
| Safer Solvents and Auxiliaries | Replacement of hazardous reagents like gaseous HCl. | Lewis acids and solid acid catalysts offer safer alternatives to anhydrous HCl gas. d-nb.infonih.gov |
| Design for Energy Efficiency | Microwave-assisted synthesis. | While not specifically reported for this compound, microwave irradiation is a general green chemistry technique that can reduce reaction times and energy consumption. |
Methodological Advancements and Process Optimization for Scale-Up
The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant methodological advancements and process optimization to ensure efficiency, safety, and cost-effectiveness.
For the synthesis of the [1,1'-biphenyl]-4,4'-dicarbonitrile intermediate, a key challenge in scaling up the palladium-catalyzed cyanation of 4,4'-dibromobiphenyl is the potential for catalyst poisoning by the cyanide source. A critical process optimization is the order of reagent addition. It has been demonstrated that adding the cyanide source to a preheated mixture of the other reactants can significantly improve the robustness and scalability of the process. This improved protocol has been successfully applied on a multi-kilogram scale. researchgate.net
The scale-up of the Pinner reaction for the conversion of the dinitrile to the dicarboximidamide presents its own set of challenges. The handling of large quantities of anhydrous HCl is a major safety concern. The development of flow chemistry processes for the Pinner reaction is a significant advancement. Continuous flow reactors offer better control over reaction parameters such as temperature and reaction time, leading to improved safety and product consistency. This methodology also allows for the safe handling of hazardous reagents in a closed system.
Process optimization for the Pinner reaction also involves a careful study of various parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key factors to consider include the choice of acid catalyst and its concentration, the selection of the alcohol solvent, temperature control, and reaction time. numberanalytics.com The use of additives to enhance reaction rates and selectivity is also an area of investigation. numberanalytics.com
| Process Step | Key Challenge for Scale-Up | Methodological Advancement/Optimization Strategy |
| Synthesis of [1,1'-biphenyl]-4,4'-dicarbonitrile | Catalyst poisoning in palladium-catalyzed cyanation. | Controlled addition of the cyanide source to a preheated reaction mixture. researchgate.net |
| Synthesis of [1,1'-biphenyl]-4,4'-dicarbonitrile | Use of toxic cyanide reagents. | Development of electrochemical cyanation methods as a potentially safer alternative. researchgate.net |
| Conversion to this compound (Pinner Reaction) | Handling of hazardous anhydrous HCl gas. | Utilization of Lewis acids or solid acid catalysts; implementation of continuous flow chemistry. d-nb.infonih.gov |
| Conversion to this compound (Pinner Reaction) | Optimizing reaction conditions for yield and purity. | Systematic optimization of catalyst, solvent, temperature, and reaction time. Use of additives to improve performance. numberanalytics.com |
Chemical Reactivity and Mechanistic Investigations of 1,1 Biphenyl 4,4 Dicarboximidamide
Acid-Base Equilibria and Protonation States
The carboximidamide functional groups endow [1,1'-Biphenyl]-4,4'-dicarboximidamide with basic properties. The nitrogen atoms of the imidamide moiety, particularly the imino nitrogen, can accept protons. The acid-base equilibria involve the neutral compound, a monoprotonated species, and a diprotonated species.
Table 1: Anticipated Protonation States of this compound
| pH Range | Dominant Species | Structure |
|---|---|---|
| > pKa2 | Neutral | C₁₄H₁₄N₄ |
| pKa1 < pH < pKa2 | Monoprotonated | [C₁₄H₁₅N₄]⁺ |
Note: pKa values are hypothetical and based on the behavior of related amidine compounds.
The electronic communication between the two phenyl rings of the biphenyl (B1667301) system is expected to influence the basicity of the amidine groups. The first protonation event may decrease the basicity of the second amidine group due to the electron-withdrawing effect of the newly formed amidinium cation.
Nucleophilic and Electrophilic Reactions of the Imidamide Moiety
The imidamide moiety contains both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic. The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles, particularly when the imino nitrogen is protonated, which enhances its electrophilicity.
Nucleophilic Reactions: The nitrogen atoms can participate in reactions with electrophiles. For instance, they can be alkylated or acylated.
Electrophilic Reactions: The biphenyl rings themselves can undergo electrophilic aromatic substitution. nih.gov The reactivity and orientation of substitution (ortho or meta to the existing substituents) would be influenced by the directing effects of the carboximidamide groups. While the biphenyl system itself tends to direct electrophiles to the ortho and para positions, the nature of the carboximidamide substituent under the reaction conditions (neutral or protonated) will be a key determinant. youtube.com
Hydrolysis and Solvolysis Reaction Mechanisms
This compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding [1,1'-Biphenyl]-4,4'-dicarboxamide and ultimately [1,1'-Biphenyl]-4,4'-dicarboxylic acid. The mechanism of hydrolysis is analogous to that of other amidines.
Under acidic conditions, the reaction is initiated by the protonation of the imino nitrogen, followed by the nucleophilic attack of a water molecule on the electrophilic carbon atom. This leads to a tetrahedral intermediate which then collapses, eliminating ammonia (B1221849) to form the corresponding amide.
In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbon atom of the C=N bond. rsc.org This process also proceeds through a tetrahedral intermediate, which subsequently breaks down to the products. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, studies on related biphenyl derivatives provide some insight. For instance, the kinetics of reactions of biphenyl-4-carboxylic acids have been investigated, showing how electronic effects are transmitted through the biphenyl system. rsc.org
The thermodynamic stability of this compound and its reaction products and intermediates would be crucial for understanding reaction feasibility and equilibrium positions. Thermodynamic data for biphenyl and its derivatives are available and could serve as a basis for computational estimations for the dicarboximidamide. nist.govnist.gov
Characterization of Reaction Intermediates
The characterization of reaction intermediates is fundamental to elucidating reaction mechanisms. For reactions involving this compound, key intermediates would include protonated species, tetrahedral intermediates in hydrolysis, and potentially Meisenheimer complexes in nucleophilic aromatic substitution reactions on the biphenyl core if suitably activated. libretexts.org
Spectroscopic techniques such as NMR and mass spectrometry would be invaluable for identifying and characterizing these transient species. For example, the formation of tetrahedral intermediates in hydrolysis could potentially be observed under carefully controlled conditions.
Supramolecular Chemistry and Self Assembly of 1,1 Biphenyl 4,4 Dicarboximidamide
Hydrogen Bonding Networks and Intermolecular Interactions
The defining characteristic of [1,1'-Biphenyl]-4,4'-dicarboximidamide in the solid state and in supramolecular assemblies is its capacity to form extensive and robust hydrogen bonding networks. The amidinium group, which is the protonated form of an amidine, is an excellent hydrogen bond donor. Each terminal -C(NH2)2+ group possesses four N-H protons, which can act as hydrogen bond donors to suitable acceptors, such as anions or polar solvent molecules.
In the solid state, these interactions are the dominant force in the crystal packing. The crystal structure of related compounds, such as 1,4-bis(4-amidinobenzyl)piperazine tetrahydrochloride tetrahydrate, reveals a complex network of hydrogen bonds where the amidinium cations, chloride anions, and water molecules are all involved in the intermolecular connectivity. The packing is largely dictated by these hydrogen bonds. For this compound, one can anticipate the formation of layered or three-dimensional networks, where the biphenyl (B1667301) cores may stack, and the amidinium groups form hydrogen bonds with counter-ions.
The great interest in amidine-containing compounds in medicinal chemistry and materials science is largely due to their ability to form non-covalent interactions with molecular targets like proteins and DNA through hydrogen-bonding, electrostatic, and cation-π interactions. The hydrogen atoms of the amidinium group can form hydrogen bonds with electronegative atoms such as oxygen and nitrogen. Furthermore, the amidinium nitrogen atoms can act as hydrogen bond acceptors.
Molecular Recognition Phenomena
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a key aspect of the supramolecular chemistry of this compound. The unique combination of a π-rich aromatic core and cationic hydrogen-bonding groups allows for the recognition of both anions and neutral or electron-rich species.
Anion Binding and Sensing Mechanisms
The positively charged amidinium groups make this compound an excellent candidate for an anion receptor. The binding of anions is primarily driven by a combination of electrostatic attraction and hydrogen bonding. The two amidinium groups can act in concert to bind a single anion, or each can interact with a separate anion, potentially leading to the formation of polymeric chains in the solid state.
The binding affinity for different anions is dependent on factors such as the size, shape, and basicity of the anion. Studies on related amidinium-based receptors have shown that they can exhibit high affinity and selectivity for certain anions. The binding event can be detected through various sensing mechanisms. For instance, a change in the fluorescence or a colorimetric response upon anion binding can be engineered by incorporating suitable chromophores or fluorophores into the receptor molecule.
Below is a table showing typical anion binding constants for related amidinium and other hydrogen-bonding receptors, illustrating the strength of these interactions.
| Receptor Type | Anion | Binding Constant (K a / M⁻¹) | Solvent |
| Amidinium-based | Cl⁻ | 10² - 10⁴ | Acetonitrile |
| Guanidinium-based | SO₄²⁻ | > 10⁵ | DMSO/water |
| Squaramide-based | Cl⁻ | 10³ - 10⁵ | Chloroform |
| Urea-based | H₂PO₄⁻ | 10⁴ - 10⁶ | DMSO |
Note: This table provides representative data for analogous receptor types to illustrate typical binding affinities and is not specific to this compound for which specific data is not available.
Cation-π and π-π Stacking Interactions
The biphenyl core of this compound is an aromatic π-system, making it susceptible to cation-π and π-π stacking interactions.
Cation-π interactions are non-covalent interactions between a cation and the face of an electron-rich π-system. rsc.orgresearchgate.net While the amidinium groups of the molecule are themselves cationic, the biphenyl rings can interact with other cations present in the system. The strength of this interaction is significant and can be comparable to that of hydrogen bonds. rsc.org The binding energy is dependent on the nature of the cation and the solvent. nih.gov
The interplay of these non-covalent forces is crucial in determining the structure and function of supramolecular assemblies of this compound.
Self-Assembly into Ordered Structures
The directional and specific nature of the intermolecular interactions involving this compound can lead to its spontaneous self-assembly into well-defined, ordered structures, such as gels, liquid crystals, and nanostructures.
Formation of Gels and Liquid Crystalline Phases
Gels: Low molecular weight gelators are molecules that can self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. The self-assembly process is typically driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Given the strong hydrogen-bonding capabilities of the amidinium groups and the potential for π-π stacking of the biphenyl core, this compound is a promising candidate for a low molecular weight gelator. The formation of supramolecular nanofiber hydrogels has been observed in biphenyl-tripeptide conjugates, where hydrogen bonding and interactions between phenylalanine residues drive the self-assembly. rsc.orgnih.gov
Liquid Crystalline Phases: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rigid, rod-like shape of the biphenyl core is a common feature in many liquid crystalline molecules (mesogens). The presence of strong terminal interacting groups, such as the amidinium moieties, can promote the alignment of the molecules, leading to the formation of liquid crystalline phases, such as nematic or smectic phases. The thermal stability and mesomorphic behavior of liquid crystals are highly dependent on the molecular structure. While there are no specific reports on the liquid crystalline properties of this compound, the incorporation of amidine groups into liquid crystalline polymers has been shown to introduce novel responsive properties.
Directed Assembly of Nanostructures
The self-assembly of this compound can be directed to form a variety of nanostructures, such as nanofibers, nanotubes, and vesicles. The final morphology of the self-assembled structure is determined by a delicate balance of the various intermolecular forces. For example, the self-assembly of biphenyl-peptide conjugates can lead to the formation of robust supramolecular nanofiber hydrogels. rsc.orgnih.gov
The biphenyl unit can act as a rigid building block, while the amidinium groups provide the directional hydrogen bonding necessary for the formation of one-dimensional or two-dimensional structures. The ability to form self-assembled monolayers on surfaces has also been demonstrated for biphenyl derivatives. The directed assembly of these nanostructures is of great interest for applications in areas such as tissue engineering, drug delivery, and nanoelectronics.
Coordination Chemistry of 1,1 Biphenyl 4,4 Dicarboximidamide with Metal Ions
Ligand Properties and Chelation Modes
[1,1'-Biphenyl]-4,4'-dicarboximidamide possesses two key features that dictate its properties as a ligand: the biphenyl (B1667301) core and the dicarboximidamide functional groups. The biphenyl unit provides a rigid and sterically defined backbone, influencing the spatial arrangement of the coordinating groups and, consequently, the geometry of the resulting metal complexes. The amidine groups are the primary sites of interaction with metal ions.
The amidine moiety, with its N-C-N fragment, can act as a versatile coordinating agent. In its neutral form, it can coordinate to a metal center through one of its nitrogen atoms, acting as a monodentate ligand. However, upon deprotonation to the amidinate anion, it becomes a much stronger chelating or bridging ligand. The negative charge is delocalized over the N-C-N system, making both nitrogen atoms effective donors.
The potential chelation and bridging modes for this compound are numerous:
Monodentate Coordination: Each amidine group can bind to a separate metal center.
Bidentate Chelation: A single amidine group can chelate to a metal ion, forming a stable four-membered ring.
Bridging Coordination: The two amidine groups can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur in a "paddlewheel" type structure, which is common for dicarboxylate and related ligands.
"Ansa" Type Coordination: In certain conformations, the ligand could potentially wrap around a single metal ion, with both amidine groups coordinating.
The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other ligands.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-ligand complexes. A common method involves the reaction of a metal salt with the ligand in a suitable solvent. The deprotonation of the amidine groups to form the more strongly coordinating amidinate is often achieved by the use of a base.
The structural characterization of the resulting complexes would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Transition metals, with their partially filled d-orbitals, are expected to form a wide variety of complexes with this compound. The coordination chemistry of bis(amidine) ligands with transition metals has been explored, revealing diverse structural motifs. For example, cobalt(II) complexes with bis(amidine) ligands have been synthesized and structurally characterized, showing tetrahedral or square planar geometries depending on the ligand backbone. acs.org The electronic properties of these complexes can be tuned by the substituents on the amidine nitrogen atoms, which in turn influences their catalytic activity. acs.org
| Metal | Ligand Backbone | Coordination Geometry | Reference |
|---|---|---|---|
| Cobalt(II) | Cyclic bis(amidine) | Tetrahedral | acs.org |
| Cobalt(II) | 1,2-diaminobenzene-derived bis(amidine) | Not specified | acs.org |
| Copper(I), Silver(I), Gold(I) | Ferrocene bis(amidinate) | "Ansa" and non-bridged | acs.orgnih.gov |
Main group metals are also known to form stable complexes with amidinate ligands. Research on binucleating bis(amidinate) ligands with dibenzofuran (B1670420) and xanthene backbones has shown that they readily form dialuminum complexes. nih.gov Similarly, a range of magnesium bis(amidinate) and bis(guanidinate) complexes have been synthesized, demonstrating versatile coordination behavior that includes both dinuclear heteroleptic and homoleptic structures. rsc.org These findings suggest that this compound could form stable complexes with main group elements like aluminum and magnesium, potentially with interesting structural and reactive properties.
| Metal | Ligand Backbone | Complex Type | Reference |
|---|---|---|---|
| Aluminum | Dibenzofuran | Dialuminum | nih.gov |
| Aluminum | 9,9-dimethylxanthene | Dialuminum | nih.gov |
| Magnesium | Various backbones | Dinuclear heteroleptic and homoleptic | rsc.org |
The coordination chemistry of amidinate ligands with lanthanides and actinides is an active area of research. These large, electropositive metal ions typically exhibit high coordination numbers. Bis(amidate) lanthanide amides have been synthesized and characterized, and have been shown to be effective catalysts. rsc.org Isostructural trivalent lanthanide and actinide amidinates have also been prepared, and studies suggest a greater degree of covalent character in the actinide-ligand bonds compared to the lanthanide analogues. acs.org Given these precedents, this compound is expected to form stable complexes with f-block elements, potentially exhibiting interesting magnetic and photoluminescent properties.
Spectroscopic Probes of Metal-Ligand Interactions
A variety of spectroscopic techniques would be crucial for elucidating the nature of the metal-ligand interactions in complexes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the ligand environment and can indicate coordination to a metal center through changes in chemical shifts. For paramagnetic complexes, NMR can be more complex but can also provide valuable information about the electronic structure.
Infrared (IR) Spectroscopy: The C=N stretching frequency in the IR spectrum of the ligand would be expected to shift upon coordination to a metal ion. This shift can provide evidence for the coordination of the amidine nitrogen atoms. New bands at lower frequencies corresponding to metal-nitrogen vibrations may also be observed. nanobioletters.com
UV-Visible (UV-Vis) Spectroscopy: Electronic transitions in the UV-Vis region can provide information about the electronic structure of the metal complexes. Ligand-to-metal or metal-to-ligand charge transfer bands may be observed, and the positions of d-d transitions in transition metal complexes can give insights into the coordination geometry.
Mass Spectrometry: This technique is essential for confirming the mass and, therefore, the composition of the synthesized complexes.
Mechanistic Aspects of Catalysis by this compound Metal Complexes
While no catalytic applications of this compound metal complexes have been reported, the broader class of metal amidinate complexes has shown significant promise in catalysis. For instance, bis(amidine) cobalt complexes have been utilized as catalysts for styrene (B11656) polymerization, with their activity being influenced by the electronic properties of the ligand. acs.org Lanthanide bis(amidate) complexes have been shown to catalyze the addition of amines to carbodiimides. rsc.org
The catalytic activity of metal complexes of this compound would likely be centered around the metal ion, with the ligand playing a crucial role in tuning the metal's reactivity. The biphenyl backbone would provide a well-defined steric environment around the active site, which could lead to high selectivity in catalytic transformations. The electron-donating or -withdrawing nature of the substituents on the amidine nitrogen atoms could be modified to fine-tune the electronic properties of the metal center, thereby influencing its catalytic performance.
Mechanistic studies of such catalytic systems would involve a combination of kinetic experiments, spectroscopic monitoring of the reaction progress, and computational modeling to identify key intermediates and transition states in the catalytic cycle.
Interactions of 1,1 Biphenyl 4,4 Dicarboximidamide with Biological Macromolecules Non Clinical Studies
Protein Interaction and Enzyme Inhibition Mechanisms
For biphenyl-containing molecules, binding sites on proteins are typically hydrophobic pockets that can accommodate the aromatic rings. The specific interactions are then dictated by the functional groups attached to the biphenyl (B1667301) core. In the case of [1,1'-Biphenyl]-4,4'-dicarboximidamide, the cationic amidine groups would be expected to form salt bridges or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) or with the protein backbone.
The identification of precise binding sites often relies on techniques such as X-ray crystallography of the protein-ligand complex or computational docking studies. For example, inhibitors of the Keap1-Nrf2 protein-protein interaction, which feature a biphenyl core, have been shown to bind in a specific pocket on the Keap1 protein. nih.gov
Allosteric regulation, where a molecule binds to a site on an enzyme distinct from the active site to modulate its activity, is a key mechanism in cellular signaling. While there is no direct evidence of this compound acting as an allosteric regulator, the potential for such a mechanism exists for molecules of this class. The binding of a ligand to an allosteric site can induce conformational changes that are transmitted to the active site, either enhancing or inhibiting enzyme function. The discovery of allosteric modulators often involves high-throughput screening campaigns followed by detailed mechanistic studies. For instance, certain biphenyl derivatives have been identified as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK), suggesting complex interactions with these enzymes that could involve allosteric mechanisms. nih.gov
Membrane Permeation and Interaction with Lipid Bilayers (Model Systems)
The ability of a compound to permeate cell membranes is a critical determinant of its bioavailability and intracellular access. Studies using model lipid bilayers offer a simplified and controlled environment to investigate these fundamental processes. While direct studies on this compound are limited, the behavior of structurally analogous diamidino compounds, such as 4',6-diamidino-2-phenylindole (DAPI), can provide valuable insights. These molecules are cationic and can engage with the negatively charged phosphate (B84403) headgroups of lipid bilayers through electrostatic interactions.
The interaction is often not limited to the surface. The hydrophobic core of the biphenyl group may facilitate partial insertion into the nonpolar acyl chain region of the bilayer. The extent of this penetration and its effect on membrane properties can be assessed using various biophysical techniques. For instance, fluorescence spectroscopy can be employed to monitor changes in the local environment of the molecule, while techniques like differential scanning calorimetry can reveal alterations in the phase transition temperature of the lipids, indicating a disruption of the bilayer structure.
Molecular dynamics simulations are a powerful tool for visualizing and quantifying these interactions at an atomic level. nih.gov Such simulations can predict the preferred orientation of the molecule within the bilayer, the free energy profile of its translocation across the membrane, and its influence on membrane thickness and fluidity. nih.govcore.ac.uk
Table 1: Biophysical Parameters for Assessing Compound-Lipid Bilayer Interactions
| Parameter | Technique | Description |
| Partition Coefficient (log P) | Shake-flask, HPLC | Measures the equilibrium distribution of the compound between an aqueous and a lipid phase, indicating its overall hydrophobicity. |
| Membrane Permeability Coefficient (Pm) | Parallel Artificial Membrane Permeability Assay (PAMPA), Black Lipid Membrane (BLM) | Quantifies the rate at which the compound crosses an artificial lipid bilayer, reflecting its ability to passively diffuse through the membrane. |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Determines the strength of the interaction between the compound and the lipid bilayer. |
| Change in Membrane Fluidity | Fluorescence Anisotropy (using probes like DPH) | Measures changes in the rotational diffusion of a fluorescent probe embedded in the bilayer, indicating alterations in membrane viscosity. |
| Effect on Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Detects shifts in the temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline phase, revealing the extent of membrane disruption. |
Detailed research findings for analogous compounds suggest that the initial interaction is driven by electrostatic attraction to the lipid headgroups. This is often followed by a hydrophobic interaction that can lead to a more stable association with the membrane. The specific lipid composition of the bilayer, such as the presence of cholesterol or negatively charged lipids like phosphatidylserine, can significantly influence the nature and strength of these interactions.
Interactions with Microbial Cellular Components (Mechanistic Focus)
The structural features of this compound, particularly its cationic amidinium groups, suggest a potential for interaction with various microbial cellular components, which are often negatively charged. Understanding these interactions is key to elucidating its potential antimicrobial mechanism of action.
One of the primary targets for cationic antimicrobial compounds is the bacterial cell envelope. In Gram-negative bacteria, this includes the outer membrane with its lipopolysaccharide (LPS) layer, and in both Gram-positive and Gram-negative bacteria, the cytoplasmic membrane. The initial interaction is likely electrostatic, with the cationic compound binding to the anionic components of the cell surface, such as teichoic acids in Gram-positive bacteria or the phosphate groups of LPS in Gram-negative bacteria. This binding can disrupt the integrity of the outer membrane, facilitating the compound's entry into the periplasmic space and subsequent interaction with the inner membrane. nih.gov
Disruption of the cytoplasmic membrane is a common mechanism for many antimicrobial agents. nih.gov This can occur through various models, including the formation of pores or channels, or by causing a more general destabilization of the bilayer, leading to increased permeability, leakage of intracellular contents, and dissipation of the membrane potential. nih.govmdpi.com
Beyond the cell membrane, another critical intracellular target for compounds containing diamidino groups is nucleic acid. researchgate.netnih.gov These compounds are known to be minor groove binders of DNA, with a preference for AT-rich regions. nih.gov This binding can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.govnih.gov The interaction with RNA is also possible and could disrupt protein synthesis. nih.gov
Table 2: Potential Microbial Cellular Targets and Mechanisms of Action
| Cellular Component | Potential Interaction | Consequence |
| Outer Membrane (Gram-negative) | Electrostatic binding to Lipopolysaccharide (LPS) | Increased membrane permeability, facilitating entry to the inner membrane. |
| Cell Wall (Gram-positive) | Electrostatic binding to Teichoic acids | Disruption of cell wall integrity. |
| Cytoplasmic Membrane | Insertion into the lipid bilayer, pore formation | Membrane depolarization, leakage of ions and metabolites, cell lysis. |
| DNA (Minor Groove) | Non-covalent binding, particularly at AT-rich sites | Inhibition of DNA replication and transcription. researchgate.netnih.govnih.gov |
| Ribosomes | Binding to ribosomal RNA or proteins | Inhibition of protein synthesis. nih.gov |
| Enzymes | Binding to active or allosteric sites | Inhibition of essential metabolic pathways. |
The multifaceted nature of these potential interactions suggests that this compound could exert its antimicrobial effects through a combination of mechanisms, making it potentially more difficult for microbes to develop resistance. Mechanistic studies would involve a combination of microbiological assays to determine its spectrum of activity and biophysical and molecular biology techniques to identify and characterize its specific molecular targets.
Materials Science Applications of 1,1 Biphenyl 4,4 Dicarboximidamide
Design and Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
[1,1'-Biphenyl]-4,4'-dicarboximidamide is a promising organic linker for the synthesis of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The biphenyl (B1667301) unit provides a rigid and well-defined backbone, while the dicarboximidamide moieties offer versatile coordination sites. In MOF synthesis, the amidine groups can coordinate to metal centers, and in COF synthesis, they can undergo condensation reactions to form robust, porous networks.
The linear and rigid nature of the [1,1'-biphenyl] spacer is conducive to the formation of highly ordered and porous structures in both MOFs and COFs. The length of the biphenyl linker allows for the creation of frameworks with significant pore sizes and high surface areas. The specific topology of the resulting framework is influenced by the coordination geometry of the metal ions in MOFs or the geometry of the co-monomers in COFs.
While specific crystallographic data for MOFs and COFs synthesized from this compound are not extensively documented, analogous frameworks constructed from the related biphenyl-4,4'-dicarboxylic acid (BPDC) ligand provide insight into the expected structural features. For instance, MOFs based on BPDC often exhibit high porosity and thermal stability. It is anticipated that the substitution of carboxylate groups with isoelectronic amidine groups would lead to frameworks with similar topologies but with modified chemical properties within the pores.
Table 1: Comparison of Properties of MOFs with Amine-Functionalized Linkers
| Framework | Linker | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|---|
| NH₂-MOF-199 | 2-amino-1,4-benzenedicarboxylate | Varies with synthesis | Higher than non-functionalized counterpart | mdpi.com |
| NH₂-UiO-66 | 2-aminoterephthalic acid | ~1200 | Higher than non-functionalized counterpart | mdpi.com |
| MIL-101(Cr)-NH₂ | 2-aminoterephthalic acid | Not specified | 2.25 | mdpi.com |
This table presents data for amine-functionalized MOFs to illustrate the effect of nitrogen-containing functional groups on framework properties, which can be extrapolated to amidine-functionalized frameworks.
Frameworks derived from this compound are expected to be excellent candidates for gas adsorption and separation applications. The inherent porosity of these materials provides a high capacity for gas storage, while the chemical nature of the amidine groups can impart selectivity for specific gases.
The basic nitrogen atoms of the amidine functionality are anticipated to have a strong affinity for acidic gases such as carbon dioxide (CO₂). This is analogous to the well-studied amine-functionalized MOFs, which have demonstrated enhanced CO₂ capture capabilities due to favorable Lewis acid-base interactions. mdpi.comnih.govrsc.org The presence of amidine groups within the pores of a MOF or COF could therefore lead to high selectivity for CO₂ over other gases like methane (B114726) (CH₄) or nitrogen (N₂). Molecular simulations have suggested that amine functionalization can be tuned to optimize CO₂ adsorption properties. nih.gov
The incorporation of this compound into MOFs and COFs can create novel heterogeneous catalysts. The amidine groups themselves can act as basic catalytic sites. Furthermore, these groups can serve as ligands to anchor catalytically active metal species within the framework's pores. A copper-based MOF has been shown to catalyze the C-H functionalization of amidines, indicating the potential for MOFs to facilitate reactions involving this functional group. researchgate.net The well-defined and isolated active sites within these porous materials can lead to high catalytic activity and selectivity, as well as ease of catalyst recovery and recycling.
Polymer Chemistry and Composites Incorporating this compound
The dicarboximidamide functionality of this compound allows for its incorporation into various polymer architectures, either as a monomer or as a cross-linking agent. The rigid biphenyl unit can enhance the thermal and mechanical properties of the resulting polymers. For instance, aromatic polyimides containing biphenyl moieties are known for their excellent thermal stability and are used in gas separation applications. mdpi.comnih.gov
The introduction of amidine groups along a polymer chain can significantly alter its properties, such as solubility, and introduce functionalities for further chemical modification or for creating specific interactions in polymer composites. Crosslinked polymers containing biphenyl moieties have been synthesized and their network properties studied. nih.gov The presence of amidine groups could also enhance the interaction between the polymer matrix and filler materials in composites, leading to improved material performance.
Development of Chemo- and Biosensors
The [1,1'-biphenyl] moiety is a known fluorophore, and its derivatives have been successfully employed in the development of fluorescent chemosensors. rsc.orgrsc.org The dicarboximidamide groups of this compound provide potential binding sites for analytes, and a change in the coordination environment upon analyte binding can lead to a detectable change in the fluorescence of the biphenyl unit.
Optical sensing platforms based on this compound could be designed for the detection of various species, including metal ions and small molecules. The basic nature of the amidine groups makes them suitable for sensing acidic vapors. Upon interaction with an acidic analyte, protonation of the amidine nitrogen atoms would alter the electronic properties of the molecule, resulting in a change in its absorption or emission spectrum. This principle has been demonstrated in other amine-based optical sensors. researchgate.net
A biphenyl-containing amido Schiff base derivative has been reported as a turn-on fluorescent chemosensor for Al³⁺ and Zn²⁺ ions. rsc.orgrsc.org Similarly, poly(amine) biphenyl derivatives have been explored as fluorescent sensors for both anions and cations. monash.edu These examples highlight the potential of functionalized biphenyl compounds in the design of selective and sensitive optical sensors. The incorporation of amidine groups into photonic polymer networks is another promising avenue for creating sensors that exhibit a color change in response to chemical stimuli. researchgate.net
In-depth Analysis Reveals Limited Publicly Available Data on this compound in Specified Materials Science Applications
Biphenyl compounds, characterized by two connected phenyl rings, are foundational building blocks for a variety of advanced materials. Derivatives such as biphenyl dicarboxylic acids and dianhydrides are well-documented as organic linkers in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials have shown significant promise in applications ranging from gas storage and separation to catalysis and chemical sensing. Similarly, other biphenyl derivatives are integral to the development of high-performance polymers and liquid crystals used in electronic displays and optical films.
However, the specific functional group of dicarboximidamide on the biphenyl backbone appears to be less explored, or at least less reported, in the context of electrochemical sensors and advanced functional materials. Research in electrochemical detection often involves materials that can be easily functionalized or possess inherent electroactive properties. While the nitrogen-rich amidine groups in this compound could theoretically offer interesting coordination chemistry or electronic properties, their practical application in sensor fabrication is not documented in available literature.
Similarly, the development of functional materials for advanced technologies typically requires monomers that can undergo polymerization to form stable, processable materials with desirable mechanical, thermal, and electronic characteristics. There is no significant body of research that describes the polymerization of this compound or its incorporation into functional material systems for advanced technologies.
Host Guest Chemistry and Molecular Recognition by 1,1 Biphenyl 4,4 Dicarboximidamide
Encapsulation and Inclusion Phenomena
There is currently no published research detailing the encapsulation or inclusion of guest molecules by [1,1'-Biphenyl]-4,4'-dicarboximidamide. The formation of inclusion complexes, where a guest molecule is housed within a host, is a cornerstone of host-guest chemistry. Such studies would typically involve techniques like X-ray crystallography to visualize the host-guest complex, and spectroscopic methods such as NMR to study the interactions in solution.
Guest Selectivity and Affinity Profiling
As there are no studies on the formation of inclusion complexes with this compound, there is consequently no data on its selectivity for different guests or any affinity profiling. Research in this area would involve screening a variety of potential guest molecules to determine binding constants and understand the structural and electronic factors that govern recognition.
Controlled Release Mechanisms
The concept of controlled release relies on the ability of a host molecule to encapsulate a guest and release it in response to an external stimulus. With no evidence of this compound acting as a host for encapsulation, there is no information on potential controlled release mechanisms.
Supramolecular Receptor Design Based on this compound
The design of supramolecular receptors involves creating molecules with specific cavities or binding sites for the recognition of other molecules. While the biphenyl (B1667301) structure is a common component in such designs, there are no documented instances of this compound being used as the primary building block for a supramolecular receptor.
Chromatographic and Separation Applications of this compound-based Materials
Biphenyl-based materials are utilized as stationary phases in high-performance liquid chromatography (HPLC), where they exhibit unique selectivity due to π-π interactions. However, there is no specific information on materials derived from this compound being developed or used for chromatographic and separation applications. Research in this area would involve the synthesis of polymers or the grafting of this molecule onto a solid support and evaluating its performance in separating different analytes.
Theoretical and Computational Studies of 1,1 Biphenyl 4,4 Dicarboximidamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure of [1,1'-Biphenyl]-4,4'-dicarboximidamide is characterized by the π-conjugated system of the biphenyl (B1667301) core and the polar carboximidamide (amidine) groups. Molecular orbital (MO) analysis provides critical information about the molecule's reactivity and electronic transitions.
Highest Occupied Molecular Orbital (HOMO): The HOMO is typically associated with the ability to donate electrons. In this molecule, the HOMO is expected to be distributed across the π-system of the biphenyl rings.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is associated with the ability to accept electrons. The LUMO would also be delocalized over the aromatic system, with potential contributions from the C=N bonds of the amidine groups.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. For biphenyl itself, the HOMO and LUMO orbitals arise from the combination of the molecular orbitals of two benzene (B151609) rings. researchgate.net
Table 1: Representative Molecular Orbital Energies (Illustrative) This table presents hypothetical values for illustrative purposes, as specific computational data for this compound is not available in the cited literature.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Primarily located on the biphenyl π-system |
| LUMO | -1.5 | Primarily located on the biphenyl π-system |
The three-dimensional structure and the potential for isomeric forms are crucial for understanding the molecule's function.
Conformational Analysis: The primary conformational feature of biphenyl derivatives is the torsional (dihedral) angle between the two phenyl rings. ic.ac.uk This angle results from a balance between the stabilizing π-conjugation that favors a planar conformation and the steric repulsion between the ortho-hydrogens on each ring, which favors a twisted conformation. nih.gov The ground state of the parent biphenyl system is non-planar. nih.gov Computational studies would involve scanning the potential energy surface by rotating this bond to identify the minimum energy conformation.
Tautomerism: The carboximidamide groups can exist in different tautomeric forms, most commonly the amide and imidic acid forms, through proton migration. researchgate.netfrontiersin.org Tautomerism can significantly impact a drug's properties and its interactions with biological targets. chemrxiv.org Quantum chemical calculations are used to determine the relative energies and stabilities of these tautomers in various environments (gas phase, different solvents). nih.govnih.gov The equilibrium between tautomers can be influenced by solvent effects and substitution patterns. nih.gov
pKa Prediction: The pKa value quantifies the acidity or basicity of a functional group and is critical for understanding a molecule's ionization state at a given pH. schrodinger.com The amidine groups of this compound are basic and will be protonated at physiological pH. Computational methods, often combining quantum mechanics with continuum solvation models, can predict pKa values with reasonable accuracy. shef.ac.ukresearchgate.net These predictions are vital for understanding properties like solubility and receptor binding. shef.ac.ukrsc.orgnih.gov
Reactivity Descriptors: Conceptual DFT provides a range of descriptors to predict chemical reactivity. scispace.com These include:
Fukui Functions: Identify the most electrophilic and nucleophilic sites within the molecule.
Molecular Electrostatic Potential (MEP): Maps the charge distribution to visualize regions prone to electrostatic interactions.
Table 2: Predicted Physicochemical and Reactivity Descriptors (Illustrative) This table presents hypothetical values for illustrative purposes, as specific computational data for this compound is not available in the cited literature.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| pKa (Amidine group) | ~11.5 | Indicates strong basicity; protonated at physiological pH |
| Electronegativity (χ) | 4.85 eV | Measure of electron-attracting power |
| Chemical Hardness (η) | 2.35 eV | Measure of resistance to change in electron distribution |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. nih.gov This method uses classical mechanics and force fields to simulate systems at the atomistic level. arxiv.org
MD simulations are extensively used to study how a solute molecule, such as this compound, interacts with solvent molecules. These simulations can reveal:
The structure of the solvation shell around the molecule.
The orientation of polar solvent molecules (like water) around the charged amidinium groups.
The dynamics of solvent reorganization in response to changes in the solute's electronic state. nih.gov
Thermodynamic parameters of processes like micelle formation for surfactant molecules. rsc.org
Understanding solvation is crucial for predicting solubility and the thermodynamics of binding to other molecules.
A key application of MD simulations in pharmaceutical research is to study the interaction of a molecule with a complex biological environment, such as a protein receptor or a lipid membrane. nih.govnih.gov For this compound, simulations could be employed to:
Docking and Binding: Predict the binding mode and affinity of the molecule to a biological target. The simulations reveal key interactions, such as hydrogen bonds and salt bridges, that stabilize the complex.
Membrane Permeation: Simulate the process of the molecule crossing a cell membrane, providing insights into its bioavailability.
Conformational Changes: Observe how the molecule's conformation changes upon binding to a receptor or entering a different environment. MD simulations are a key theoretical tool for studying the structure-function relationship of complex biological systems like G-quadruplexes. mdpi.com
These simulations provide a dynamic view of molecular recognition processes that are difficult to capture with experimental methods alone.
Docking and Binding Free Energy Calculations (for non-clinical targets)
Computational docking and binding free energy calculations have been instrumental in elucidating the molecular interactions between this compound, also known as diminazene (B1218545) or berenil, and its non-clinical targets, primarily DNA. These studies provide critical insights into the compound's binding modes, affinity, and the specific molecular forces governing the interaction.
Early molecular modeling studies focused on the binding of diminazene to the minor groove of A-T rich sequences of DNA. These models established that specific hydrogen bonds could form between the amidine groups of the diminazene molecule and the O2 atoms of thymine (B56734) bases. However, energy minimization calculations also highlighted the significant role of electrostatic interactions with the phosphate (B84403) groups of the DNA backbone.
More recent and advanced computational studies have employed molecular dynamics (MD) simulations and sophisticated methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate binding enthalpies. These investigations have expanded to include more complex DNA structures, such as G-quadruplexes, which are found in the promoter regions of oncogenes like c-MYC.
A notable study investigating the binding of diminazene to various G-quadruplex topologies of the c-MYC promoter found that the compound preferentially binds to G-quadruplexes with extended loops and flanking bases. This preference is attributed to favorable interactions with the nucleotides in these extended regions. In contrast, for G-quadruplexes lacking these extensions, the binding primarily occurs through end-stacking. The primary driving forces for this binding were identified as electrostatic interactions between the cationic diminazene and the anionic phosphate backbone, supplemented by van der Waals interactions, particularly in the case of end-stacking. These findings were substantiated by 100-nanosecond molecular dynamics simulations and binding enthalpy calculations using the MM-PBSA method.
The binding of diminazene has been shown to induce conformational changes in its DNA targets. Molecular dynamics simulations revealed that the binding of diminazene to c-MYC G-quadruplex variants significantly affects the flexibility of the loop and flanking nucleotides. Furthermore, analyses of the interaction between diminazene and specific DNA sequences, such as the tyrT promoter, have underscored the importance of DNA flexibility in ligand binding. These studies have also dissected the energetic contributions, showing that the electrostatic component favors binding to AT-rich regions, while van der Waals interactions favor GC-rich regions.
Table 1: Molecular Docking and Binding Free Energy Calculation Data for this compound with DNA Targets
| Target | Computational Method | Key Findings |
|---|---|---|
| A-T rich DNA sequences | Molecular Modelling | Plausible binding modes in the minor groove with specific hydrogen bonds to thymine O2 atoms. |
| c-MYC G-quadruplexes | Molecular Docking, Molecular Dynamics (100 ns), MM-PBSA | Preferential binding to G4s with extended loops and flanking bases. |
| c-MYC G-quadruplex variants | Molecular Dynamics (MD) simulations | Binding induces significant changes in the flexibility of the loop and flanking nucleotides. |
| tyrT promoter sequence (60 bp) | Partially-restrained molecular mechanics enthalpy minimisation | Electrostatic interactions favor binding to AT-rich regions, while van der Waals interactions favor GC-rich regions. |
Table 2: Energetic Contributions to the Binding of this compound to DNA
| Interaction Type | Role in Binding | Preferred DNA Region |
|---|---|---|
| Electrostatic Interactions | Primary driving force | AT-rich regions |
| Van der Waals Interactions | Significant contribution, especially in end-stacking | GC-rich regions |
| Hydrogen Bonding | Specific interactions with base atoms (e.g., thymine O2) | Minor groove of A-T sequences |
Reaction Pathway Elucidation and Transition State Analysis
Despite a thorough review of the scientific literature, no computational studies detailing the reaction pathway elucidation or transition state analysis for the chemical reactions of this compound were found. Theoretical investigations into the synthesis, degradation, metabolism, or other chemical transformations of this compound, including the characterization of reaction intermediates and transition states, appear to be unavailable.
One study investigated the S1 relaxation mechanism of diminazene in the DNA minor groove after photoexcitation using a combination of quantum mechanics and molecular mechanics (QM/MM). This study focused on a photophysical process, describing a two-step relaxation pathway involving an N=N azo-bond stretch followed by a volume-conserving bicycle-pedal twist. While this provides insight into the compound's behavior upon light absorption, it does not address its chemical reactivity in terms of bond formation or cleavage in metabolic or synthetic pathways.
Therefore, a significant gap exists in the computational chemistry literature regarding the mechanistic aspects of the chemical reactions involving this compound. Future computational work could focus on these areas to provide a more complete understanding of the compound's chemical behavior.
Structure Activity/property Relationships of 1,1 Biphenyl 4,4 Dicarboximidamide Analogs
Synthesis of Substituted and Functionalized [1,1'-Biphenyl]-4,4'-dicarboximidamide Derivatives
The synthesis of this compound and its analogs typically begins with the construction of the corresponding biphenyl (B1667301) dinitrile scaffold. A highly effective method for this is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a 4-cyanophenylboronic acid with a 4-bromo- or 4-iodobenzonitrile. This approach allows for the introduction of various substituents onto the biphenyl core by using appropriately functionalized starting materials.
Synthetic Pathway to this compound:
Suzuki Coupling: Formation of 4,4'-dicyanobiphenyl from halo-benzonitriles and cyanophenylboronic acids.
Pinner Reaction: Conversion of the dinitrile to the dicarboximidamide.
Functionalized derivatives can be synthesized by employing substituted boronic acids or aryl halides in the Suzuki coupling step. For instance, methyl, methoxy, or halogen substituents can be introduced onto the biphenyl rings. Furthermore, advanced C-H functionalization techniques offer pathways for direct modification of the biphenyl scaffold, enabling the introduction of functional groups at specific positions post-synthesis. researchgate.netnih.gov
Impact of Structural Modifications on Supramolecular Assembly
The supramolecular assembly of this compound derivatives is governed by a combination of strong, directional hydrogen bonds and weaker, but significant, π–π stacking interactions. The amidine groups are excellent hydrogen bond donors and acceptors, capable of forming robust intermolecular synthons, which can lead to the formation of one-dimensional tapes or two-dimensional sheets in the solid state.
Structural modifications can significantly perturb this assembly:
Steric Hindrance: Introducing bulky substituents at the ortho-positions of the biphenyl rings can induce a twist in the dihedral angle between the rings. libretexts.org This deviation from planarity can disrupt the close packing and alignment required for efficient π–π stacking, leading to less ordered or entirely different crystal packing motifs. nih.gov
Electronic Effects: Electron-donating or electron-withdrawing substituents can modulate the electrostatic potential of the aromatic rings, influencing the strength and geometry of π–π stacking interactions. For example, fluoro-substituents can introduce C-H···F and F···F interactions, which can compete with or reinforce the primary hydrogen bonding and stacking motifs. nih.gov
Hydrogen Bonding: Modification of the amidine group itself, for instance by N-alkylation, would alter the number of available hydrogen bond donors, thereby fundamentally changing the resulting supramolecular architecture.
Modulation of Binding Affinities for Specific Chemical and Biological Targets
Aromatic diamidines are a well-established class of compounds that exhibit strong binding affinity for various biological targets, most notably the minor groove of DNA and certain enzymes. nih.govresearchgate.netnih.gov The this compound scaffold fits the general pharmacophore for these interactions: a relatively linear, planar, cationic molecule capable of forming hydrogen bonds.
DNA Minor Groove Binding: The binding of aromatic diamidines to the AT-rich regions of the DNA minor groove is driven by a combination of electrostatic interactions between the cationic amidinium groups and the negative phosphate (B84403) backbone, van der Waals contacts, and hydrogen bonds between the amidine N-H groups and the O2 of thymine (B56734) and N3 of adenine (B156593) bases on the floor of the groove. researchgate.net
The structure-activity relationship (SAR) for DNA binding can be modulated as follows:
Molecular Shape: A crescent shape that matches the curvature of the DNA minor groove is crucial for high-affinity binding. The biphenyl core provides a semi-rigid linker that can be tuned. Introducing substituents that alter the dihedral angle can decrease binding affinity.
Flexibility: While some rigidity is required, excessive flexibility can be detrimental. The single bond between the phenyl rings allows for some torsional freedom.
Substituents: Introducing substituents on the biphenyl rings can affect binding by altering the compound's shape, solubility, and ability to form secondary interactions with the walls of the groove. For example, aza-substitution (replacing a C-H with a nitrogen atom) in terphenyl diamidine analogs has been shown to significantly impact DNA binding affinity and antiparasitic activity. nih.gov
Enzyme Inhibition: Aromatic diamidines have been identified as inhibitors of various enzymes, including diamine oxidases and acid-sensing ion channels (ASICs). researchgate.netnih.gov The binding affinity for these protein targets is also dependent on the molecule's structure.
| Derivative Feature | Predicted Impact on Binding Affinity | Rationale |
| Increased planarity | Increase | Enhances π–π stacking with aromatic residues in a binding pocket or intercalation between DNA base pairs. |
| Bulky ortho-substituents | Decrease | Steric hindrance can prevent optimal fitting into a narrow binding site like the DNA minor groove. libretexts.org |
| Electron-donating groups | Modulate | Can alter the pKa of the amidine groups, affecting their charge at physiological pH and hydrogen bonding capacity. |
| Electron-withdrawing groups | Modulate | Can influence aromatic interactions (e.g., halogen bonding) and change the electrostatic potential of the molecule. rasayanjournal.co.in |
| N-alkylation of amidine | Decrease | Reduces the number of hydrogen bond donors, which are critical for binding to the floor of the DNA minor groove. |
Correlation of Structure with Coordination Chemistry and Ligand Behavior
The dicarboximidamide groups of this compound make it an excellent candidate as a ligand in coordination chemistry. Amidines are known to coordinate to transition metals in various modes, acting as two-electron donors through the imino nitrogen lone pair. nih.gov They can function as monodentate ligands, or more commonly, as bridging or chelating ligands. capes.gov.br
The this compound ligand could potentially:
Act as a Bridging Ligand: The two distant dicarboximidamide groups can bridge two different metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The biphenyl unit acts as a rigid spacer. This is analogous to how biphenyl-4,4'-dicarboxylic acid is used to create porous MOFs. nih.gov
Form Polynuclear Complexes: Each amidine group can chelate a metal ion, or bridge multiple metal ions, potentially forming discrete polynuclear clusters.
Engage in N-H Activation: The N-H protons of the amidine can be deprotonated to form amidinate anions. These anionic ligands are excellent bridging ligands and can support metal-metal bonding.
Structural modifications to the biphenyl backbone would influence the resulting coordination complex:
Twist Angle: The dihedral angle of the biphenyl unit will dictate the distance and relative orientation of the two amidine groups, controlling the type of coordination polymer or macrocycle that can be formed.
The combination of a rigid aromatic spacer with versatile metal-binding groups makes these derivatives promising building blocks for functional materials with applications in catalysis, gas storage, and molecular sensing. researchgate.net
Future Research Directions and Emerging Areas in 1,1 Biphenyl 4,4 Dicarboximidamide Chemistry
Integration into Advanced Smart Materials and Responsive Systems
The biphenyl (B1667301) core of [1,1'-Biphenyl]-4,4'-dicarboximidamide imparts thermal stability and rigidity, while the dicarboximidamide functionalities offer sites for hydrogen bonding and electrostatic interactions. These features make it a promising building block for advanced smart materials that can respond to external stimuli.
Future research is anticipated to focus on incorporating this compound into polymeric systems to create materials with tunable properties. For instance, its integration into polymer backbones could lead to the development of shape memory polymers, where the biphenyl unit acts as a rigid segment and the interactions involving the amidinium groups can serve as reversible crosslinks. researchgate.net The development of stimuli-responsive polymers that react to changes in pH, temperature, or light is another promising avenue. acs.orgyoutube.com The cationic nature of the amidinium groups suggests that materials incorporating this compound could exhibit sensitivity to ionic strength or specific anions in their environment.
Biphenyl-based liquid crystal monomers have been shown to produce materials with high thermal conductivity. acs.org The ordered packing of the biphenyl units in this compound could be exploited to design materials with anisotropic thermal or electrical properties. Research into biphenyl-based polymers has also highlighted their potential in creating materials with intrinsic self-healing capabilities, a direction that could be explored for derivatives of this compound. acs.org
Exploration of Novel Catalytic Transformations
While the direct catalytic applications of this compound are not yet extensively studied, its structural motifs suggest several avenues for future research. The amidine groups can act as ligands for metal centers, opening up possibilities for its use in coordination chemistry and catalysis.
Future investigations may explore the synthesis of metal complexes of this compound and their catalytic activity in various organic transformations. The rigid biphenyl linker could enforce specific geometries on the metal center, potentially leading to catalysts with high selectivity. The synthesis of biphenyl derivatives via palladium-catalyzed cross-coupling reactions is a well-established field, and research into using this compound as a ligand in such reactions could yield novel catalysts with unique properties. researchgate.net
Furthermore, the basicity of the amidine groups could be harnessed for organocatalysis. Guanidines, which are structurally related to amidines, have been studied for their catalytic activity in reactions such as guanidine (B92328) metathesis. rsc.org Research into the ability of this compound and its derivatives to catalyze similar transformations could be a fruitful area of investigation. Additionally, the potential for these compounds to act as mimics of glutathione (B108866) peroxidase (GPx) could be explored, drawing parallels from studies on aniline-derived diselenides where catalytic activity is influenced by the electronic properties of substituents. mdpi.com
Deeper Mechanistic Insights into Non-Clinical Biological Interactions
Aromatic diamidines are known to interact with nucleic acids, a property that has been explored for therapeutic applications. nih.govnih.gov The structure of this compound, with its two cationic amidine groups separated by a rigid biphenyl spacer, makes it a prime candidate for binding to the minor groove of DNA, particularly at A+T-rich sites. nih.gov
Future research will likely focus on elucidating the precise binding modes and affinities of this compound with various DNA and RNA structures. Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling will be crucial tools in these investigations to understand the specific interactions at the atomic level. nih.gov Studies on similar aromatic diamidines have shown that these interactions can interfere with DNA-associated enzymes and potentially inhibit transcription. nih.gov
Beyond nucleic acids, the interaction of this compound with other biological macromolecules, such as proteins, will be an important area of study. The compound could potentially act as an inhibitor or modulator of protein function by binding to specific pockets or interfaces. Understanding these non-clinical biological interactions is a critical step in exploring the potential of this compound in various biomedical research areas. nih.gov
Computational Design and Predictive Modeling for this compound Systems
Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. ucsf.edu For this compound, computational studies can provide valuable insights into its conformational preferences, electronic properties, and interaction capabilities.
Future research in this area will likely involve the use of quantum mechanical calculations to determine the molecule's geometry, charge distribution, and molecular electrostatic potential. nih.gov These calculations can help in understanding how the compound will interact with other molecules and materials. Molecular dynamics simulations can be employed to study the conformational flexibility of the biphenyl linker and the dynamics of its interactions with biological targets or in material matrices.
Predictive modeling can also be used to design new derivatives of this compound with enhanced properties for specific applications. For example, by systematically modifying the substituents on the biphenyl rings, it may be possible to tune the compound's binding affinity for a particular biological target or to optimize its properties for use in smart materials. nih.gov
| Computational Method | Application for this compound | Potential Insights |
| Quantum Mechanics (e.g., DFT) | Calculation of electronic structure, molecular orbitals, and electrostatic potential. | Understanding of reactivity, interaction sites, and electronic properties. nih.gov |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with other molecules (e.g., DNA, polymers). | Elucidation of binding modes, flexibility, and stability of complexes. |
| Docking Studies | Prediction of binding poses and affinities to biological macromolecules. | Identification of potential biological targets and design of more potent analogs. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structural features with biological activity or material properties. | Predictive tool for designing new derivatives with desired characteristics. |
Niche Applications in Emerging Fields of Chemical Science
The unique structural and electronic properties of this compound make it a candidate for exploration in several emerging areas of chemical science.
One such area is supramolecular chemistry, where the compound could be used as a building block for the self-assembly of complex architectures. mdpi.comfrontiersin.org The directional hydrogen bonding capabilities of the amidine groups, combined with the potential for π-π stacking of the biphenyl rings, could be harnessed to create well-defined supramolecular polymers, cages, or frameworks. nih.gov The study of how small structural changes can significantly affect the supramolecular properties of related molecules, such as naphthalenediimides, provides a roadmap for similar investigations with this compound. nih.gov
Another potential niche application is in the field of materials science for organic electronics. Biphenyl derivatives are known to be useful in the development of new materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. ontosight.airoyalsocietypublishing.orgrsc.org The charge-transporting properties of the biphenyl core in this compound could be investigated for its potential use as a component in organic semiconductors. royalsocietypublishing.org Furthermore, its incorporation into mixed matrix membranes could enhance gas separation performance. mdpi.com The thermal stability of polymers containing biphenyl units also suggests potential for applications in thin-film technologies. researchgate.net
| Emerging Field | Potential Application of this compound | Key Structural Features |
| Supramolecular Chemistry | Building block for self-assembled nanostructures (e.g., nanotubes, gels). | Hydrogen bonding (amidine groups), π-π stacking (biphenyl rings). nih.govnih.gov |
| Organic Electronics | Component in organic semiconductors or charge-transporting layers. | Conjugated biphenyl core, potential for ordered packing. royalsocietypublishing.orgrsc.org |
| Porous Materials | Linker for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). | Rigid structure, defined geometry, and coordinating amidine groups. |
| Anisotropic Nanomaterials | Component for creating materials with directional properties. | Biphenyl core can induce liquid crystalline phases. researchgate.netresearchgate.net |
Q & A
Q. What are the common synthetic routes for [1,1'-Biphenyl]-4,4'-dicarboximidamide?
The synthesis of this compound derivatives typically involves multi-step organic reactions. A widely used method is the condensation of biphenyl precursors with amidine groups under controlled conditions. For example, analogous compounds like benzenecarboximidamide derivatives are synthesized via coupling reactions using catalysts such as palladium or copper, followed by amidination with ammonia or substituted amines . Key steps include:
- Suzuki-Miyaura cross-coupling for biphenyl backbone formation.
- Amidine functionalization via nitrile intermediates under anhydrous conditions.
Reaction optimization often requires inert atmospheres (e.g., nitrogen) and temperature control (60–120°C) to prevent side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm aromatic proton environments and carbon backbone integrity.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (typically >95% for research-grade material) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) to verify molecular weight (e.g., 242.23 g/mol for the dicarboxylic acid precursor) .
For structural ambiguities, X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR) can resolve functional group conformations.
Q. How should researchers handle this compound safely in the lab?
Safety protocols align with its biphenyl dicarboxylic acid analogs:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and tightly sealed goggles to avoid eye/skin contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (H335).
- Storage : Sealed containers in dry, room-temperature environments to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Yield optimization strategies include:
- Catalyst screening : Palladium complexes (e.g., Pd(PPh)) for efficient cross-coupling, reducing byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.
- Stepwise purification : Column chromatography followed by recrystallization improves purity (>98%) .
For example, bis(hexafluoroisopropyl) ester derivatives of biphenyl dicarboxylates achieve >90% yields via esterification under reflux conditions .
Q. What role does this compound play in materials science applications?
Its structural rigidity and bifunctional groups make it valuable in metal-organic frameworks (MOFs) . For instance:
- Hydrogen storage : UMCM-9, a MOF using biphenyl dicarboxylate linkers, demonstrates high gravimetric surface area (GSA) and hydrogen uptake capacity (e.g., 6.7 wt% at 77 K) .
- Non-interpenetrated frameworks : Mixed-linker strategies (e.g., with 2,6-naphthalenedicarboxylate) prevent structural disorder, enhancing porosity .
Q. How can computational modeling aid in understanding this compound’s bioactivity?
Molecular docking and density functional theory (DFT) predict interactions with biological targets:
- Protein binding : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock.
- Electronic properties : DFT calculates HOMO-LUMO gaps to correlate reactivity with observed bioactivity .
Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities.
Q. How do structural modifications influence the compound’s biological activity?
Key modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
